molecular formula C11H12O2S B14547986 (Pent-4-yne-1-sulfonyl)benzene CAS No. 61772-05-2

(Pent-4-yne-1-sulfonyl)benzene

Cat. No.: B14547986
CAS No.: 61772-05-2
M. Wt: 208.28 g/mol
InChI Key: RCVOXWBGQXOQMH-UHFFFAOYSA-N
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Description

"(Pent-4-yne-1-sulfonyl)benzene" (systematic name: benzene substituted with a sulfonyl group at position 1 and a pent-4-yne chain) is a sulfone-containing aromatic compound. The sulfonyl group (-SO₂-) is electron-withdrawing, and the pent-4-yne chain introduces an alkyne functionality, which may confer reactivity in click chemistry or polymerization applications. The molecular formula is hypothesized as C₁₁H₁₀O₂S, combining a benzene ring (C₆H₅), sulfonyl group (SO₂), and pent-4-yne (C₅H₇).

Properties

CAS No.

61772-05-2

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

pent-4-ynylsulfonylbenzene

InChI

InChI=1S/C11H12O2S/c1-2-3-7-10-14(12,13)11-8-5-4-6-9-11/h1,4-6,8-9H,3,7,10H2

InChI Key

RCVOXWBGQXOQMH-UHFFFAOYSA-N

Canonical SMILES

C#CCCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pent-4-yne-1-sulfonyl)benzene typically involves the reaction of pent-4-yne-1-sulfonyl chloride with benzene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the sulfonyl chloride acts as the electrophile and benzene as the nucleophile . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonylated benzene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Mechanism of Action

The mechanism of action of (Pent-4-yne-1-sulfonyl)benzene involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides . These interactions can modulate biological pathways and exert specific effects depending on the context .

Comparison with Similar Compounds

1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene (CAS 28611-88-3)

  • Molecular Formula : C₁₅H₁₆O₃S
  • Structure: A methyl group at position 4 of the benzene ring and a sulfonyl group linked to a 2-phenoxyethyl chain.
  • Key Features: The phenoxyethyl group introduces ether and aryl moieties, enhancing steric bulk compared to the linear pent-4-yne chain in the target compound. Potential applications in polymer chemistry due to ether linkages .

1-Fluoro-4-(phenylsulfonyl)benzene (CAS 312-31-2)

  • Molecular Formula : C₁₂H₉FO₂S
  • Structure : A fluorine atom at position 4 and a phenylsulfonyl group.
  • Key Features :
    • The electron-withdrawing fluorine enhances the sulfonyl group’s deactivating effect, making the benzene ring less reactive toward electrophilic substitution.
    • Applications may include agrochemicals or pharmaceuticals due to halogenated aromatic systems .

1-Methyl-4-[(phenylethynyl)sulfonyl]benzene (CAS 28995-88-2)

  • Molecular Formula : C₁₅H₁₂O₂S
  • Structure : A methyl group at position 4 and a sulfonyl group attached to a phenylethynyl moiety.
  • Key Features: The phenylethynyl group introduces a rigid, conjugated system, differing from the linear alkyne in "(Pent-4-yne-1-sulfonyl)benzene." Potential use in materials science for conjugated polymer synthesis .

1-Methoxy-4-(pentafluorosulfanyl)benzene (CAS 852469-75-1)

  • Molecular Formula : C₇H₇F₅OS
  • Structure : A methoxy group at position 4 and a pentafluorosulfanyl (-SF₅) group.
  • Key Features :
    • The -SF₅ group is highly electron-withdrawing and lipophilic, contrasting with the sulfonyl group’s moderate electron-withdrawing nature.
    • Applications in medicinal chemistry due to fluorine-rich motifs .

Comparative Data Table

Compound Name Molecular Formula Key Substituents CAS Number Notable Features
This compound C₁₁H₁₀O₂S* Pent-4-yne, sulfonyl N/A Alkyne chain for reactivity
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene C₁₅H₁₆O₃S Methyl, 2-phenoxyethyl, sulfonyl 28611-88-3 Ether linkage for polymer applications
1-Fluoro-4-(phenylsulfonyl)benzene C₁₂H₉FO₂S Fluorine, phenylsulfonyl 312-31-2 Halogenated aromatic system
1-Methyl-4-[(phenylethynyl)sulfonyl]benzene C₁₅H₁₂O₂S Methyl, phenylethynyl, sulfonyl 28995-88-2 Conjugated system for materials
1-Methoxy-4-(pentafluorosulfanyl)benzene C₇H₇F₅OS Methoxy, pentafluorosulfanyl 852469-75-1 High lipophilicity from -SF₅

*Hypothesized formula based on structural inference.

Key Structural and Functional Insights

  • Electronic Effects : Sulfonyl groups universally deactivate the benzene ring, but substituents like fluorine (CAS 312-31-2) or -SF₅ (CAS 852469-75-1) amplify this effect, reducing electrophilic substitution reactivity.
  • Steric Considerations : Bulky groups (e.g., phenylethynyl in CAS 28995-88-2) hinder rotational freedom compared to linear chains like pent-4-yne.

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